![molecular formula C10H13NO3S B2729596 3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid CAS No. 854007-21-9](/img/structure/B2729596.png)

3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

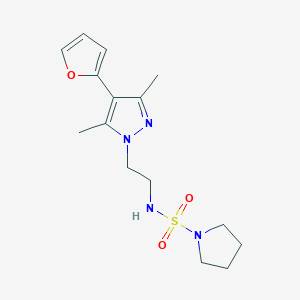

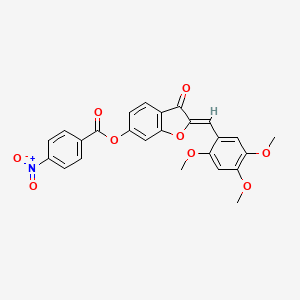

3-Methyl-2-[(thien-2-ylcarbonyl)amino]butanoic acid, also known as MTCA, is a chemical compound that has been studied extensively due to its potential applications in various fields of research. It has a molecular weight of 227.28 and a molecular formula of C10H13NO3S .

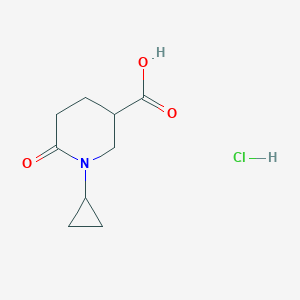

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom), a carboxylic acid group, and an amino group . The exact 3D structure may need to be viewed using specialized software or resources .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Enantioselective Synthesis and Derivatization

The enantiomerically pure derivatives of 3-aminobutanoic acids have been utilized in diastereoselective alkylation processes. These compounds, accessible through preparative HPLC separation and subsequent reactions, serve as crucial intermediates in the synthesis of α-substituted β-amino acids, highlighting their importance in organic synthesis and drug development (Estermann & Seebach, 1988).

Chiral Separation and Resolution

The enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of baclofen, demonstrates the compound's utility in chiral chromatography, aiding in the development of more specific and effective pharmaceutical agents (Vaccher, Berthelot, & Debaert, 1995).

Material Science and Solar Cell Applications

Organic sensitizers containing thiophene units have shown exceptional performance in solar cell applications. The incorporation of thiophene derivatives into the molecular structure of organic sensitizers has led to significant improvements in photovoltaic efficiency, demonstrating the compound's potential in renewable energy technologies (Kim et al., 2006).

Hydrogen Bonding and Polymorphism in Molecular Crystals

The study of amino alcohols reacted with quinoline-2-carboxylic acid to produce salts shows the influence of hydrogen bonding and π∙∙∙π stacking interactions on polymorphism. These findings have implications for the design of molecular materials with specific crystallographic properties (Podjed & Modec, 2022).

Analytical Chemistry and Fluorogenic Labeling

The methyl ester of a related compound has been utilized as a fluorogenic labeling reagent for the high-performance liquid chromatography of thiols, demonstrating its utility in analytical chemistry for the sensitive and selective detection of biologically important molecules (Gatti et al., 1990).

Propriétés

IUPAC Name |

3-methyl-2-(thiophene-2-carbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZNSDOUKYEHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-((2-(2-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2729513.png)

![N-(2,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2729514.png)

![(5-Bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2729523.png)

![7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729529.png)